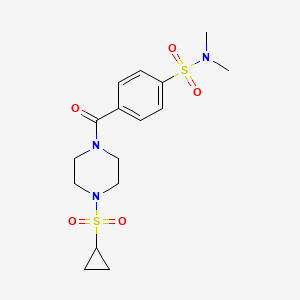
N-(2,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has multiple methoxy groups (-OCH3) and a carboxamide group (-CONH2) attached to the pyrimidine ring. The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has methoxy and carboxamide functional groups attached to it. These groups can participate in a variety of chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the carboxamide group might participate in hydrolysis reactions, and the methoxy groups could be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxamide could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Spectroscopic and Thermal Studies
Pyrimidine derivatives, such as N-(2,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, have been studied for various pharmaceutical applications. For instance, Vyas, Pansuriya, Naliapara, & Joshi (2013) synthesized n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate, a related compound, and conducted spectroscopic, thermal, and dielectric studies. They observed stability up to 150°C and detailed the molecular structure through 1H-NMR spectroscopy and dielectric studies (Vyas, Pansuriya, Naliapara, & Joshi, 2013).
Potential Biological Applications
Research into similar compounds has revealed potential biological applications. Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak (2008) synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives and evaluated their antimicrobial activities, finding significant inhibition of bacterial and fungal growth (Akbari et al., 2008).
Synthesis Techniques
The synthesis techniques for these compounds are also of interest. Gein, Zamaraeva, & Dmitriev (2018) reported on the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction, achieving moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018).
Crystal Structure Analysis
Begum & Vasundhara (2009) described the preparation and crystal structure analysis of related dihydropyrimidine derivatives, providing insights into their molecular structure (Begum & Vasundhara, 2009).
Precursor for Synthesis of Derivatives
Suwito, Kurnyawaty, Susetyo, Azizah, Haq, Kristanti, & Indriani (2019) synthesized dihydropyrimidine derivatives and highlighted their potential as precursors for a wide range of derivatives (Suwito et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-12-19(21(26)24-15-8-7-14(27-2)11-17(15)29-4)20(25-22(31)23-12)13-6-9-16(28-3)18(10-13)30-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYAIVBYVLQUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(aminomethyl)phenyl]butanamide](/img/structure/B2462845.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea](/img/structure/B2462846.png)
![2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide](/img/structure/B2462847.png)

![Ethyl 4-[({[5-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2462849.png)
![1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2462851.png)




![2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine](/img/structure/B2462862.png)

